2,6-ジフルオロベンゼンスルホンアミド

概要

説明

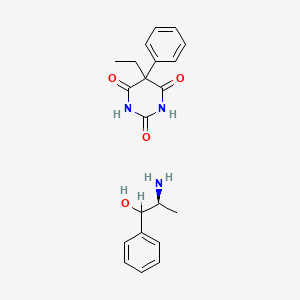

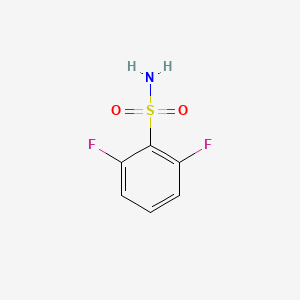

2,6-Difluorobenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, along with a sulfonamide group. This compound is known for its applications in various fields, including medicinal chemistry and material science .

科学的研究の応用

2,6-Difluorobenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes like carbonic anhydrase.

Material Science: The compound is used in the development of fluorinated materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.

Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.

作用機序

2,6-ジフルオロベンゼンスルホンアミドの作用機序は、酵素などの特定の分子標的との相互作用を伴います。例えば、これは、酵素の活性部位に結合することで、ヒト炭酸脱水酵素IIの活性を阻害します。 この結合は、酵素が二酸化炭素を重炭酸イオンに変換するのを阻害するため、この反応に依存する生理学的プロセスに影響を与えます .

6. 類似化合物の比較

類似化合物

- 2,4-ジフルオロベンゼンスルホンアミド

- 2,5-ジフルオロベンゼンスルホンアミド

- 3,5-ジフルオロベンゼンスルホンアミド

独自性

2,6-ジフルオロベンゼンスルホンアミドは、ベンゼン環上のフッ素原子の特定の位置によって独特です。この位置は、その化学反応性と生物学的標的との相互作用に影響を与えます。 他のジフルオロベンゼンスルホンアミドと比較して、2,6-異性体は、酵素に対する異なる結合親和性と阻害効果を示す可能性があります .

生化学分析

Biochemical Properties

2,6-Difluorobenzenesulfonamide plays a significant role in biochemical reactions, particularly through its interaction with human carbonic anhydrase II (HCA II). This enzyme is crucial for the reversible hydration of carbon dioxide and is involved in various physiological processes . The compound forms complexes with HCA II, and the X-ray crystal structure of these complexes has been studied extensively . These interactions suggest that 2,6-Difluorobenzenesulfonamide could be a valuable tool in studying enzyme mechanisms and potentially developing enzyme inhibitors.

Cellular Effects

The effects of 2,6-Difluorobenzenesulfonamide on cellular processes are profound. It influences cell function by interacting with key enzymes and proteins involved in cell signaling pathways, gene expression, and cellular metabolism . For instance, its interaction with carbonic anhydrase II can affect the regulation of fluid secretion and pH balance within cells . Additionally, the compound’s impact on gene expression and cellular metabolism highlights its potential in modulating cellular activities and responses.

Molecular Mechanism

At the molecular level, 2,6-Difluorobenzenesulfonamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of carbonic anhydrase II, inhibiting its activity . This inhibition can lead to changes in the enzyme’s function and downstream effects on cellular processes. Furthermore, the compound’s fluorinated structure may enhance its binding affinity and specificity for target enzymes, making it a potent inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Difluorobenzenesulfonamide can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2,6-Difluorobenzenesulfonamide remains stable under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo studies . Its degradation products and their potential impact on cellular activities should also be considered.

Dosage Effects in Animal Models

The effects of 2,6-Difluorobenzenesulfonamide in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications . Studies in animal models can provide valuable insights into the compound’s safety and efficacy profiles.

Metabolic Pathways

2,6-Difluorobenzenesulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . Its interaction with carbonic anhydrase II, for example, can influence the hydration of carbon dioxide and the production of bicarbonate ions

Transport and Distribution

The transport and distribution of 2,6-Difluorobenzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins . The compound’s fluorinated structure may facilitate its uptake and accumulation in certain cellular compartments, affecting its localization and activity . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

2,6-Difluorobenzenesulfonamide’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function, as well as its interactions with other biomolecules

準備方法

Synthetic Routes and Reaction Conditions

2,6-Difluorobenzenesulfonamide can be synthesized through the reaction of 2,6-difluorobenzenesulfonyl chloride with ammonium hydroxide. The reaction typically involves the following steps :

- Dissolve 2,6-difluorobenzenesulfonyl chloride in an appropriate solvent, such as dichloromethane.

- Add a 29% ammonium hydroxide solution to the reaction mixture.

- Stir the mixture at room temperature for several hours.

- Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

Industrial production methods for 2,6-difluorobenzenesulfonamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

化学反応の分析

反応の種類

2,6-ジフルオロベンゼンスルホンアミドは、以下のものなど、さまざまな化学反応を起こします。

置換反応: ベンゼン環上のフッ素原子は、適切な条件下で他の官能基に置換することができます。

錯体形成: ヒト炭酸脱水酵素IIなどの酵素と錯体を形成します.

一般的な試薬と条件

置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれます。反応は通常、ジメチルスルホキシドやアセトニトリルなどの極性溶媒中で行われます。

錯体形成: この化合物は、水溶液中で金属イオンや酵素と錯体を形成することができます。

生成する主な生成物

置換反応: 主な生成物は、使用する求核剤によって異なります。例えば、アミンとの反応によって、置換されたスルホンアミドが生成される可能性があります。

4. 科学研究への応用

2,6-ジフルオロベンゼンスルホンアミドには、いくつかの科学研究への応用があります。

医薬品化学: これは、特に炭酸脱水酵素などの酵素を標的とする医薬品化合物の合成における構成要素として使用されます.

材料科学: この化合物は、高熱安定性や化学的劣化に対する耐性など、独自の特性を持つフッ素化材料の開発に使用されます。

生物学的研究: これは、酵素阻害とタンパク質-リガンド相互作用の研究に使用されます.

工業的用途: この化合物は、特殊化学品や先端材料の生産に使用されています.

類似化合物との比較

Similar Compounds

Uniqueness

2,6-Difluorobenzenesulfonamide is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning influences its chemical reactivity and interaction with biological targets. Compared to other difluorobenzenesulfonamides, the 2,6-isomer may exhibit different binding affinities and inhibitory effects on enzymes .

特性

IUPAC Name |

2,6-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVVGGCOFWWDEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332218 | |

| Record name | 2,6-DIFLUOROBENZENESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60230-37-7 | |

| Record name | 2,6-Difluorobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060230377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIFLUOROBENZENESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60230-37-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIFLUOROBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUJ3WJ7RKA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dimethyl phosphate](/img/structure/B1200019.png)